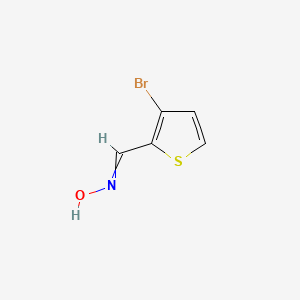![molecular formula C21H19F4N5O2 B8759615 N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)
N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NB-360 hydrochloride is a potent and brain-penetrable inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and beta-site amyloid precursor protein cleaving enzyme 2 (BACE2). It has shown a superior pharmacological profile and robust reduction of amyloid-beta and neuroinflammation in amyloid precursor protein transgenic mice . This compound is of significant interest in the field of Alzheimer’s disease research due to its potential to inhibit the formation of amyloid plaques, which are a hallmark of the disease .
Vorbereitungsmethoden
The synthesis of NB-360 hydrochloride involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a chiral N-sulfonylaziridine, which undergoes nucleophilic opening with a chiral alkoxide in the presence of potassium tert-butoxide in dimethylformamide at 35°C . The subsequent steps involve various reactions such as reduction, protection, and deprotection to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
NB-360 hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in the synthesis of NB-360 hydrochloride, particularly in the formation and modification of intermediates.
Protection and Deprotection: These reactions are used to protect sensitive functional groups during the synthesis and then remove the protecting groups to yield the final product.
Common reagents and conditions used in these reactions include potassium tert-butoxide, dimethylformamide, and various protecting agents . The major products formed from these reactions are intermediates that eventually lead to the final product, NB-360 hydrochloride .
Wissenschaftliche Forschungsanwendungen
NB-360 hydrochloride has several scientific research applications, particularly in the field of Alzheimer’s disease research. It has been shown to:
Reduce Amyloid-Beta Pathology: NB-360 hydrochloride can completely block the progression of amyloid-beta deposition in the brains of amyloid precursor protein transgenic mice.
Reduce Neuroinflammation: The compound has been shown to reduce the accumulation of activated inflammatory cells in the brains of amyloid precursor protein transgenic mice.
Potential Translational Applications: The findings in animal models suggest that similar treatment effects can possibly be achieved in humans, making NB-360 hydrochloride a promising candidate for further clinical development.
Wirkmechanismus
NB-360 hydrochloride exerts its effects by inhibiting BACE1 and BACE2, which are enzymes involved in the cleavage of amyloid precursor protein to form amyloid-beta . By inhibiting these enzymes, NB-360 hydrochloride reduces the production of amyloid-beta, thereby preventing the formation of amyloid plaques . The compound also reduces neuroinflammation, which is believed to be downstream of amyloid-beta accumulation .
Vergleich Mit ähnlichen Verbindungen
NB-360 hydrochloride is part of a class of compounds known as BACE1 inhibitors. Similar compounds include:
Verubecestat: Another BACE1 inhibitor that has been tested in clinical trials but did not show significant clinical benefits.
Lanabecestat: A BACE1 inhibitor that also failed to show significant clinical benefits in trials.
What sets NB-360 hydrochloride apart is its superior pharmacological profile, including excellent brain penetration and robust reduction of amyloid-beta and neuroinflammation . This makes it a unique and promising candidate for further research and development.
Eigenschaften
Molekularformel |
C21H19F4N5O2 |
|---|---|
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1 |
InChI-Schlüssel |
BQFHTVUWPJXLOW-VQTJNVASSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(CO[C@@](C(=N3)N)(C)C(F)(F)F)C)C#N |
Kanonische SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dihydropyrazolo[5,1-b]thiazol-6-yl)methanol](/img/structure/B8759535.png)










amine](/img/structure/B8759586.png)


